molecular formula C7H10F3N3 B3070856 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1006448-53-8

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B3070856
CAS RN: 1006448-53-8
M. Wt: 193.17 g/mol
InChI Key: HWDHGUWGXYQKHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine” can be represented by the SMILES string CC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F . The empirical formula is C9H11F3N2O2 and the molecular weight is 236.19 .

Scientific Research Applications

Molecular Structure Investigations

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is used in molecular structure investigations. For instance, it is incorporated in s-triazine derivatives to study their molecular packing and electronic properties using techniques like X-ray crystallography, Hirshfeld, and DFT calculations. These studies highlight the intermolecular interactions and the significance of different contacts like H...H, N...H, and H...C in controlling molecular structures (Shawish et al., 2021).

Synthesis and Reactivity Studies

The compound is employed in the synthesis and reactivity studies of various ligands and complexes. For instance, its derivatives react with [RhCl(cod)]2 to form complexes characterized by NMR spectroscopy and mass spectrometry, providing insights into the bonding and coordination behavior of these complexes (Zamora et al., 2004).

Biological Activity Research

Studies have been conducted on derivatives of 3,5-Dimethyl-1H-pyrazole, which include this compound, to explore their biological activities. These derivatives exhibit antibacterial activities, indicating potential applications in medicinal chemistry and drug discovery (Al-Smaisim, 2012).

Water-Soluble Pyrazolate Rhodium(I) Complexes

The compound is used to create new water-soluble pyrazolate rhodium(I) complexes. These complexes, soluble in polar solvents like water, are synthesized through reactions involving aminoalkylation and analyzed through X-ray structure analysis (Esquius et al., 2000).

Application in Supramolecular Chemistry

This compound is integral in supramolecular chemistry, particularly in the self-assembly of 4-aryl-1H-pyrazoles for luminescent supramolecular columnar liquid crystals. These crystals exhibit H-bonding and luminescent properties, showcasing the compound's role in advanced material science (Moyano et al., 2013).

properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHGUWGXYQKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
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Reactant of Route 4
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Reactant of Route 5
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Reactant of Route 6
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

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